Ivacaftor-D19

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

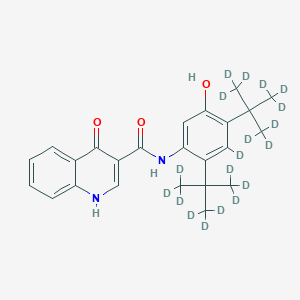

N-[3-deuterio-2,4-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-5-hydroxyphenyl]-4-oxo-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28/h7-13,27H,1-6H3,(H,25,28)(H,26,29)/i1D3,2D3,3D3,4D3,5D3,6D3,11D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PURKAOJPTOLRMP-NZXNCOHNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=CC(=C1C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O)NC(=O)C2=CNC3=CC=CC=C3C2=O)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ivacaftor-D19: A Technical Guide to its Role in Cystic Fibrosis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivacaftor, a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, has revolutionized the treatment of cystic fibrosis (CF) for patients with specific gating mutations.[1][2] Building on this success, researchers have explored deuterated versions of ivacaftor to enhance its pharmacokinetic properties. This technical guide provides an in-depth overview of Ivacaftor-D19 and its significance in research, with a focus on its primary use as a stable isotope-labeled internal standard and a comparative analysis with therapeutically developed deuterated analogs like deutivacaftor (d9-ivacaftor).

Chemical Properties and Synthesis

This compound is a deuterated analog of ivacaftor where 19 hydrogen atoms have been replaced by deuterium. Its chemical formula is C24H9D19N2O3. While specific, detailed synthesis protocols for this compound are not extensively published in peer-reviewed literature, its primary role is as an internal standard in analytical methods like mass spectrometry for the accurate quantification of ivacaftor in biological samples.[3][4]

The synthesis of deuterated ivacaftor analogs intended for therapeutic use, such as d9-ivacaftor (deutivacaftor or CTP-656), involves the use of deuterated starting materials and reagents. For instance, a key intermediate, d9-4-tert-butylphenol, can be synthesized using d3-methylmagnesium iodide (CD3MgI) in a process involving the generation of a quinone methide intermediate.[5][6] General synthetic routes for ivacaftor have also been well-documented and can be adapted for the preparation of its deuterated isotopologues.[7][8]

Primary Use in Research: A High-Fidelity Analytical Tool

The extensive deuteration of this compound makes it an ideal internal standard for mass spectrometry-based bioanalysis. Its key advantages in this application include:

-

Co-elution with the Analyte: this compound has nearly identical physicochemical properties to ivacaftor, ensuring it behaves similarly during chromatographic separation.

-

Distinct Mass-to-Charge Ratio: The significant mass difference between this compound and ivacaftor allows for their clear differentiation by a mass spectrometer, preventing signal overlap.

-

Correction for Matrix Effects and Ion Suppression: By adding a known amount of this compound to a sample, any variations in sample preparation, injection volume, and ionization efficiency that affect the analyte will also affect the internal standard to a similar degree, allowing for accurate quantification.

Therapeutic Deuterated Analog: Deutivacaftor (d9-Ivacaftor)

While this compound serves an analytical purpose, selectively deuterated ivacaftor, specifically d9-ivacaftor (also known as deutivacaftor, CTP-656, or VX-561), has been developed as a therapeutic agent with the goal of an improved pharmacokinetic profile.[9][10][11] The rationale behind this "deuterium switch" is that the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down the rate of metabolic breakdown by enzymes like cytochrome P450.[12]

Quantitative Data: Comparative Pharmacokinetics

Clinical and preclinical studies have demonstrated the differentiated pharmacokinetic profile of deutivacaftor compared to ivacaftor.

Table 1: Mean Pharmacokinetic Parameters of Deutivacaftor (CTP-656) and Ivacaftor in Healthy Human Volunteers Following a Single Oral Dose [9]

| Parameter | Deutivacaftor (CTP-656) 150 mg | Ivacaftor 150 mg |

| Cmax (ng/mL) | 736 ± 187 | 711 ± 204 |

| Tmax (hr) | 3.5 (2.0 - 6.0) | 4.0 (3.0 - 6.0) |

| AUC0-inf (ng*hr/mL) | 12800 ± 3400 | 8980 ± 2450 |

| t1/2 (hr) | 15.9 ± 3.8 | 11.8 ± 2.9 |

Data are presented as mean ± SD, except for Tmax which is median (range).

Table 2: Mean Pharmacokinetic Parameters of Deuterated Ivacaftor Analogs and Ivacaftor in Male Sprague-Dawley Rats (10 mg/kg Oral Dose) [13]

| Parameter | d18-Ivacaftor | Deutivacaftor (CTP-656) | Ivacaftor |

| Cmax (ng/mL) | 2450 ± 640 | 1790 ± 430 | 1630 ± 390 |

| AUC0-24hr (ng*hr/mL) | 31100 ± 6700 | 20400 ± 4200 | 18100 ± 3200 |

| C24hr (ng/mL) | 530 ± 150 | 280 ± 80 | 230 ± 60 |

| t1/2 (hr) | 6.8 ± 1.2 | 6.1 ± 0.9 | 5.8 ± 0.7 |

Data are presented as mean ± SD.

Table 3: Mean Pharmacokinetic Parameters of Deuterated Ivacaftor Analogs and Ivacaftor in Male Beagle Dogs (3.0 mg/kg Oral Dose) [13]

| Parameter | d18-Ivacaftor | Deutivacaftor (CTP-656) | Ivacaftor |

| Cmax (ng/mL) | 1160 ± 280 | 890 ± 210 | 790 ± 180 |

| AUC0-24hr (ng*hr/mL) | 14200 ± 3100 | 10300 ± 2200 | 8900 ± 1900 |

| C24hr (ng/mL) | 230 ± 60 | 150 ± 40 | 120 ± 30 |

| t1/2 (hr) | 7.9 ± 1.5 | 7.1 ± 1.3 | 6.9 ± 1.2 |

Data are presented as mean ± SD.

These data indicate that deutivacaftor exhibits a longer half-life and increased overall exposure (AUC) compared to ivacaftor, supporting the potential for once-daily dosing.[9]

Mechanism of Action: Potentiation of the CFTR Channel

Ivacaftor and its deuterated analogs do not correct the primary defect in CFTR protein folding or trafficking for mutations like F508del. Instead, they act as potentiators, increasing the channel open probability (gating) of CFTR proteins that are present on the cell surface but have defective gating, such as the G551D mutation.[1][2][14]

Ivacaftor binds directly to the CFTR protein at a site within the transmembrane domains, at the interface with the lipid membrane.[15][16] This binding allosterically modulates the channel, stabilizing the open state and thereby increasing the flow of chloride ions across the cell membrane.[14][17] This increased ion transport helps to restore the hydration of the airway surface liquid, leading to improved mucociliary clearance and clinical benefits in patients.[18]

Signaling Pathway Diagram

Caption: Ivacaftor binds to the CFTR channel, increasing its open probability.

Experimental Protocols

In-vitro Metabolic Stability Assay (Microsomal Stability)

This assay is crucial for evaluating the metabolic clearance of a compound.

Objective: To determine the rate of metabolism of Ivacaftor and its deuterated analogs by liver microsomes.

-

Preparation of Reagents:

-

Test compounds (Ivacaftor, deuterated analogs) are dissolved in a suitable solvent like DMSO to create stock solutions.

-

Pooled liver microsomes (human or other species) are thawed and resuspended in a buffer (e.g., potassium phosphate buffer, pH 7.4).

-

An NADPH-regenerating system is prepared, typically containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

-

-

Incubation:

-

The test compound is added to the microsomal suspension at a final concentration (e.g., 1 µM).

-

The mixture is pre-incubated at 37°C.

-

The metabolic reaction is initiated by the addition of the NADPH-regenerating system.

-

-

Sampling and Reaction Termination:

-

Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard (like this compound).

-

-

Analysis:

-

The samples are centrifuged to precipitate proteins.

-

The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

-

-

Data Analysis:

-

The percentage of the compound remaining is plotted against time.

-

The half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

-

In-vitro CFTR Potentiation Assay (Ussing Chamber)

This assay directly measures the effect of a compound on CFTR channel function in epithelial cells.

Objective: To quantify the potentiation of CFTR-mediated chloride current by Ivacaftor and its deuterated analogs.

Methodology: [22]

-

Cell Culture:

-

Primary human bronchial epithelial cells from CF patients with specific CFTR mutations (e.g., G551D) are cultured on permeable supports until they form a polarized monolayer.

-

-

Ussing Chamber Setup:

-

The cell culture inserts are mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelial monolayer.

-

The chambers are filled with appropriate physiological solutions and maintained at 37°C.

-

-

Electrophysiological Measurements:

-

A voltage clamp is used to measure the short-circuit current (Isc), which is a measure of net ion transport across the epithelium.

-

Initially, amiloride is added to the apical side to block sodium channels.

-

Forskolin is then added to the basolateral side to increase intracellular cAMP levels and activate CFTR channels.

-

-

Compound Application and Measurement:

-

The test compound (Ivacaftor or a deuterated analog) is added to the apical side at various concentrations.

-

The change in Isc is recorded, representing the potentiation of CFTR-mediated chloride current.

-

Finally, a CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is specific to CFTR.

-

-

Data Analysis:

-

The increase in Isc in response to the test compound is calculated to determine its potency (EC50) and efficacy.

-

Experimental Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. Potentiator Ivacaftor Abrogates Pharmacological Correction of ΔF508 CFTR in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ivacaftor pharmacokinetics and lymphatic transport after enteral administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A multi-step continuous flow synthesis of the cystic fibrosis medicine ivacaftor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Altering Metabolic Profiles of Drugs by Precision Deuteration 2: Discovery of a Deuterated Analog of Ivacaftor with Differentiated Pharmacokinetics for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. Deutivacaftor (VX-561) | CFF Clinical Trials Tool [apps.cff.org]

- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Structural identification of a hotspot on CFTR for potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of binding sites for ivacaftor on the cystic fibrosis transmembrane conductance regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cystic fibrosis drug ivacaftor stimulates CFTR channels at picomolar concentrations | eLife [elifesciences.org]

- 18. Ivacaftor: A Novel Gene-Based Therapeutic Approach for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 21. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 22. In Vivo and In Vitro Ivacaftor Response in Cystic Fibrosis Patients With Residual CFTR Function: N-of-1 Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Mass Shift of Ivacaftor-D19: A Technical Guide for Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the mass shift of Ivacaftor-D19, a deuterated internal standard crucial for the accurate quantification of the cystic fibrosis drug Ivacaftor in biological matrices using mass spectrometry. This document provides a comprehensive overview of the underlying concepts, detailed experimental protocols, and essential data for researchers and professionals in drug development and bioanalysis.

Introduction to Isotopic Labeling in Mass Spectrometry

In quantitative mass spectrometry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are the gold standard for achieving the highest accuracy and precision. These standards are chemically identical to the analyte of interest, but a number of their hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This substitution results in a compound with a higher molecular weight, which can be distinguished from the unlabeled analyte by the mass spectrometer.

The primary advantage of using a deuterated internal standard like this compound is its ability to co-elute with the unlabeled Ivacaftor during chromatography. This co-elution ensures that any variations in sample preparation, injection volume, or matrix effects (ion suppression or enhancement) affect both the analyte and the internal standard equally. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations can be normalized, leading to highly reliable and reproducible quantification.

Understanding the Mass Shift of this compound

The mass shift observed for this compound is a direct result of the replacement of 19 hydrogen atoms with 19 deuterium atoms.

Chemical Structures:

-

Ivacaftor: A potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.

-

This compound: The deuterated analog of Ivacaftor used as an internal standard.

The key to understanding the mass shift lies in the difference in atomic mass between hydrogen (¹H) and deuterium (²H or D). The atomic mass of a proton (the nucleus of a hydrogen atom) is approximately 1.0078 atomic mass units (amu), while the atomic mass of a deuteron (the nucleus of a deuterium atom, containing one proton and one neutron) is approximately 2.0141 amu. This difference of approximately 1.0063 amu per deuterium atom results in a significant and predictable increase in the molecular weight of the labeled compound.

Molecular Weight and Mass-to-Charge Ratio (m/z)

The table below summarizes the molecular formulas and weights of Ivacaftor and this compound, illustrating the basis of the mass shift.

| Compound | Molecular Formula | Monoisotopic Mass (Da) |

| Ivacaftor | C₂₄H₂₈N₂O₃ | 392.2100 |

| This compound | C₂₄H₉D₁₉N₂O₃ | 411.3292 |

Note: The monoisotopic mass is the mass of an ion for a given chemical formula calculated using the exact mass of the most abundant isotope of each element.

In mass spectrometry, we observe the mass-to-charge ratio (m/z). For singly charged ions ([M+H]⁺), the m/z value is approximately equal to the molecular weight plus the mass of a proton. The expected mass shift between the protonated molecules of Ivacaftor and this compound is therefore approximately 19 Da.

Experimental Protocols for Quantification of Ivacaftor using this compound

The following is a representative experimental protocol for the quantification of Ivacaftor in human plasma using this compound as an internal standard, based on established LC-MS/MS methodologies.

Sample Preparation

-

Spiking: To 100 µL of human plasma sample, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

-

Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample to precipitate proteins.

-

Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

-

Injection: Inject a defined volume (e.g., 5-10 µL) of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

Mass Spectrometry (MS) Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 500°C |

| Collision Gas | Nitrogen |

Multiple Reaction Monitoring (MRM) Transitions

The selection of precursor and product ions is critical for the specificity and sensitivity of the assay. The precursor ion is typically the protonated molecule [M+H]⁺, and the product ions are characteristic fragments generated by collision-induced dissociation (CID).

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |

| Ivacaftor | 393.2 | 337.2 | 35 |

| 393.2 | 188.1 | 45 | |

| This compound (Theoretical) | 412.3 | See Note Below | To be optimized |

Data Presentation and Analysis

The concentration of Ivacaftor in the unknown samples is determined by constructing a calibration curve. This is achieved by analyzing a series of calibration standards with known concentrations of Ivacaftor and a constant concentration of the internal standard, this compound. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration. A linear regression analysis is then used to determine the concentration of Ivacaftor in the unknown samples based on their measured peak area ratios.

The following table presents typical validation parameters for a robust LC-MS/MS method for Ivacaftor quantification.

| Parameter | Typical Acceptance Criteria |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10 |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |

| Matrix Effect | Within acceptable limits (e.g., 85-115%) |

| Recovery | Consistent and reproducible |

Visualizations

Experimental Workflow

A Technical Guide to Preliminary Research Applications of CFTR Potentiators: The Ivacaftor Example

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core preclinical research applications for Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators, with a primary focus on Ivacaftor (VX-770). It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the experimental methodologies and data interpretation central to the discovery and characterization of this class of therapeutics.

Introduction to CFTR Potentiators and Ivacaftor

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for an ion channel responsible for chloride and bicarbonate transport across epithelial cell membranes.[1][2] These mutations can lead to defects in protein production, folding, trafficking, or function.[3] CFTR potentiators are a class of small molecules that directly target and enhance the function of CFTR protein channels that are already present on the cell surface.[1][4][5]

Ivacaftor was the first approved CFTR modulator that treats the underlying cause of CF in patients with specific gating mutations (Class III), such as the G551D mutation.[1][3][6] It acts as an allosteric modulator, increasing the channel's open probability (or gating) and thereby augmenting chloride ion transport.[6][7] This has led to significant clinical benefits, including improved lung function, reduced sweat chloride levels, and weight gain.[3][8][9] The success of Ivacaftor has spurred further research into new potentiators and combination therapies with CFTR correctors, which aim to address trafficking defects of the CFTR protein.[4][7]

Mechanism of Action of Ivacaftor

Ivacaftor's primary mechanism of action is to increase the open probability of the CFTR channel.[6][10] It binds directly to the CFTR protein to induce a non-conventional gating mode.[6] While the physiological activation of CFTR is dependent on the cAMP-PKA signaling pathway for phosphorylation of the Regulatory (R) domain, followed by ATP binding and hydrolysis at the Nucleotide-Binding Domains (NBDs), Ivacaftor appears to work by stabilizing the open-channel conformation.[11][12] Some studies suggest its action is independent of ATP, while others indicate it enhances ATP-dependent gating.[7][13] This potentiation of channel activity helps to restore the normal flow of ions and water across cell membranes, hydrating mucosal surfaces.[8][10]

Key Preclinical Research Models

A variety of in vitro and ex vivo models are instrumental in the discovery and preclinical evaluation of CFTR potentiators.

-

Immortalized Cell Lines: Genetically engineered cell lines, such as Fischer Rat Thyroid (FRT) cells or human bronchial epithelial (CFBE41o-) cells, are commonly used for high-throughput screening (HTS).[14][15] These cells are transfected to express specific CFTR mutations, providing a consistent and scalable system for initial compound screening.

-

Primary Human Bronchial Epithelial (HBE) Cells: Considered a gold-standard preclinical model, primary HBE cells are isolated from the lungs of CF patients.[16] These cells are cultured at an air-liquid interface to form a differentiated, polarized epithelium that closely mimics the in vivo environment of the airways.

-

Patient-Derived Intestinal Organoids: These three-dimensional structures are grown from rectal biopsies of CF patients and represent a powerful tool for personalized medicine.[17] The swelling of these organoids in response to CFTR activation provides a functional readout that has been shown to correlate with clinical outcomes.[17]

Core Experimental Protocols and Data Presentation

The following sections detail the key experimental assays used to characterize CFTR potentiators, accompanied by representative data in tabular format.

Electrophysiological Assays

Electrophysiology provides a direct measure of CFTR ion channel function.

4.1.1. Ussing Chamber Assay

This technique measures the net ion transport across an epithelial monolayer.

-

Methodology:

-

Primary HBE cells are cultured on permeable supports until a polarized monolayer with high transepithelial electrical resistance is formed.

-

The support is mounted in an Ussing chamber, which separates the apical and basolateral chambers.

-

A voltage clamp is used to measure the short-circuit current (Isc), which reflects the net ion flow.

-

To isolate CFTR-dependent current, other ion channels (like the epithelial sodium channel, ENaC) are first inhibited.

-

CFTR is then activated with a cAMP agonist like forskolin.

-

The test potentiator compound (e.g., Ivacaftor) is added, and the increase in Isc is measured.

-

Finally, a specific CFTR inhibitor is added to confirm that the measured current is indeed mediated by CFTR.[18]

-

4.1.2. Patch Clamp Electrophysiology

This high-resolution technique allows for the measurement of ion flow through single or multiple CFTR channels in a small patch of the cell membrane.

-

Methodology:

-

A glass micropipette with a very fine tip is pressed against the membrane of a cell expressing CFTR.

-

Suction is applied to form a tight seal, isolating a small patch of the membrane.

-

In the "inside-out" configuration, the patch is excised from the cell, allowing the intracellular face to be exposed to a controlled bath solution.

-

The membrane patch is perfused with ATP and the catalytic subunit of PKA to activate the CFTR channels.

-

The potentiator compound is then added to the bath solution.

-

The electrical current flowing through the channels is recorded, allowing for the determination of single-channel conductance and open probability.[16]

-

Table 1: Representative Electrophysiological Data for Ivacaftor

| Parameter | Cell Type | Mutation | Baseline (Forskolin) | + Ivacaftor | Fold Increase | Reference |

| Short-Circuit Current (µA/cm²) | Primary HBE | G551D | ~5 | ~25 | ~5 | [16] |

| Channel Open Probability (Po) | CHO Cells | G551D | ~0.02 | ~0.2 | 10 | [13] |

Fluorescence-Based Functional Assays

These assays are well-suited for high-throughput screening to identify novel potentiator compounds.

4.2.1. YFP-Halide Assay

This assay measures changes in intracellular halide concentration using a halide-sensitive Yellow Fluorescent Protein (YFP).

-

Methodology:

-

FRT cells stably expressing both a specific CFTR mutant and a halide-sensitive YFP variant are plated in multi-well plates.

-

The cells are incubated with a cAMP agonist (e.g., forskolin) and the test compounds.

-

A microplate reader is used to establish a baseline YFP fluorescence reading.

-

An iodide-containing solution is then rapidly added to the wells.

-

As iodide enters the cells through active CFTR channels, it quenches the YFP fluorescence.

-

The rate of fluorescence quenching is proportional to the CFTR channel activity.[14][15]

-

Table 2: Potency of Novel Potentiators in YFP-Halide Assay

| Compound | Target Mutation | EC50 (nM) | Max Efficacy (% of WT) | Reference |

| Ivacaftor (VX-770) | G551D | 100 | 48 | [19] |

| GLPG1837 | G551D | 3 | 77 | [19] |

| GLPG2451 | G551D | 16 | 60 | [19] |

Biochemical Assays for CFTR Processing

While potentiators act on cell-surface CFTR, it is often important to assess the amount of mature protein present, especially when studying combination therapies with correctors.

4.3.1. Western Blotting

This technique separates proteins by molecular weight and allows for the visualization of different CFTR glycoforms.

-

Methodology:

-

Cells are treated with corrector and/or potentiator compounds for a specified period (e.g., 24 hours).

-

The cells are lysed, and the total protein is extracted.

-

Proteins are separated by size using SDS-PAGE and then transferred to a membrane.

-

The membrane is probed with an antibody specific to CFTR.

-

The immature, core-glycosylated form of CFTR (Band B) is found in the endoplasmic reticulum and has a lower molecular weight.

-

The mature, complex-glycosylated form that has trafficked through the Golgi (Band C) has a higher molecular weight. An increase in the Band C to Band B ratio indicates improved protein processing and trafficking.[16]

-

Organoid Swelling Assay

This assay provides a patient-specific functional readout of CFTR activity.

-

Methodology:

-

Intestinal crypts are isolated from patient rectal biopsies and embedded in Matrigel.

-

The crypts grow into three-dimensional, self-organizing structures called organoids.

-

The organoids are incubated with forskolin to activate CFTR.

-

In organoids with functional CFTR, chloride and water are secreted into the lumen, causing the organoids to swell.

-

The change in organoid size is measured over time using automated microscopy and image analysis.

-

The addition of a potentiator is expected to increase the rate and extent of forskolin-induced swelling (FIS).[17]

-

Table 3: Clinical and In Vitro Responses to Ivacaftor

| Patient Outcome | Measurement | Baseline | Post-Ivacaftor | Reference |

| Clinical | FEV₁ (% predicted) | 64% | +10.6% | [8] |

| Sweat Chloride (mmol/L) | 100.0 | 47.8 | [8] | |

| In Vitro (Organoid) | Forskolin-Induced Swelling (AUC) | Low | Significantly Increased | [17] |

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in CFTR potentiator research.

Caption: CFTR protein lifecycle and points of intervention for corrector and potentiator drugs.

Caption: The cAMP-PKA signaling pathway for CFTR activation and the action of Ivacaftor.

Caption: A typical high-throughput screening workflow for the discovery of novel CFTR potentiators.

Conclusion

The preclinical evaluation of CFTR potentiators like Ivacaftor relies on a robust and multi-faceted experimental approach. From high-throughput screening in engineered cell lines to detailed mechanistic studies using electrophysiology and confirmation in patient-derived tissues, these methods provide the critical data needed to advance compounds toward clinical development. The continued refinement of these assays, particularly with the advent of personalized models like intestinal organoids, promises to accelerate the discovery of new and improved therapies for individuals with Cystic Fibrosis.

References

- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 2. PharmGKB summary: ivacaftor pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging Cystic Fibrosis Transmembrane Conductance Regulator Modulators as New Drugs for Cystic Fibrosis: A Portrait of in Vitro Pharmacology and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development, clinical utility, and place of ivacaftor in the treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ivacaftor - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Ivacaftor: A Novel Gene-Based Therapeutic Approach for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. atsjournals.org [atsjournals.org]

- 10. go.drugbank.com [go.drugbank.com]

- 11. CFTR potentiators: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rupress.org [rupress.org]

- 13. A small molecule CFTR potentiator restores ATP‐dependent channel gating to the cystic fibrosis mutant G551D‐CFTR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structure-based discovery of CFTR potentiators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cff.org [cff.org]

- 17. mdpi.com [mdpi.com]

- 18. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo [mdpi.com]

- 19. Frontiers | Identification and Characterization of Novel CFTR Potentiators [frontiersin.org]

The Discovery and Development of Ivacaftor (VX-770): A Technical Guide

Ivacaftor (trade name Kalydeco®, laboratory code VX-770) represents a landmark achievement in precision medicine for the treatment of cystic fibrosis (CF). As the first approved drug to address the underlying cause of CF in patients with specific mutations, its development has provided a new paradigm for treating this genetic disease. This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development of Ivacaftor for researchers, scientists, and drug development professionals.

Discovery of a Novel CFTR Potentiator

The journey to Ivacaftor began with a paradigm shift in CF drug discovery, moving from treating symptoms to correcting the function of the defective cystic fibrosis transmembrane conductance regulator (CFTR) protein. Vertex Pharmaceuticals initiated a high-throughput screening (HTS) campaign to identify small molecules that could restore the function of mutated CFTR proteins.

The HTS utilized a cell-based assay measuring halide efflux, a surrogate for CFTR channel activity. A fluorescent indicator sensitive to iodide was used, where the rate of fluorescence quenching upon iodide influx indicated the degree of CFTR channel opening. This assay was designed to identify "potentiators"—compounds that increase the probability of the CFTR channel being in an open state. The screen identified a class of compounds, with the initial hit being a benzodioxole-containing molecule. Subsequent medicinal chemistry efforts focused on optimizing this scaffold for potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of Ivacaftor (VX-770).

High-Throughput Screening Workflow

The HTS process was designed to efficiently screen a large chemical library for compounds that could potentiate the activity of the G551D-CFTR mutant protein, a common gating mutation.

Mechanism of Action: Potentiation of CFTR Gating

Ivacaftor is a CFTR potentiator, meaning it enhances the channel gating function of the CFTR protein at the cell surface. In individuals with specific "gating" mutations, such as the G551D mutation, the CFTR protein is present on the cell surface but remains predominantly in a closed state, preventing the flow of chloride ions.

Ivacaftor binds directly to the CFTR protein and induces a conformational change that stabilizes the open state of the channel. This action is independent of the normal ATP-dependent gating cycle, effectively "propping open" the channel and allowing for a significant increase in chloride ion transport across the cell membrane. This restoration of ion flow helps to rehydrate the mucus layer in the airways and other affected organs.

Signaling Pathway of Ivacaftor Action

The following diagram illustrates the effect of Ivacaftor on the CFTR channel in a cell with a gating mutation.

Preclinical Development and In Vitro Characterization

Following its identification, Ivacaftor underwent extensive preclinical evaluation to characterize its potency, selectivity, and mechanism of action. These studies were crucial in establishing the rationale for its progression into clinical trials.

Experimental Protocols

Patch-Clamp Electrophysiology: This technique was used to directly measure the ion channel activity of single CFTR channels in cell membranes.

-

Cell Culture: Fischer Rat Thyroid (FRT) cells stably expressing human G551D-CFTR were cultured on permeable supports.

-

Pipette Preparation: Glass micropipettes with a tip diameter of ~1 µm were filled with a chloride-containing solution and used as recording electrodes.

-

Seal Formation: A high-resistance "giga-seal" was formed between the pipette tip and the cell membrane.

-

Excised Patch Formation: The patch of membrane under the pipette was excised from the cell in an inside-out configuration.

-

Channel Gating Measurement: The intracellular face of the membrane was exposed to a solution containing ATP to activate CFTR. Ivacaftor was then added to the bath solution.

-

Data Acquisition: The flow of chloride ions through single CFTR channels was recorded as electrical current. The open probability (Po) of the channel was calculated before and after the addition of Ivacaftor.

Ussing Chamber Assay: This assay measures ion transport across an epithelial cell monolayer.

-

Cell Culture: FRT cells expressing G551D-CFTR were grown to confluence on permeable filter supports (e.g., Snapwell™ inserts).

-

Chamber Mounting: The filter support was mounted in an Ussing chamber, separating the apical and basolateral compartments.

-

Electrophysiological Measurement: The transepithelial voltage was clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, was continuously measured.

-

Assay Protocol:

-

A chloride gradient was established across the monolayer.

-

Forskolin was added to the basolateral side to raise intracellular cAMP levels and activate CFTR.

-

Ivacaftor was added to the apical side, and the change in short-circuit current was measured to determine the potentiation of CFTR-mediated chloride transport.

-

Preclinical Quantitative Data

The in vitro potency of Ivacaftor was determined in FRT cells expressing various CFTR mutations.

| Mutation | Assay Type | EC50 (nM) |

| G551D-CFTR | Halide Efflux | 100 |

| G551D-CFTR | Patch Clamp (Po) | 26 ± 9 |

| G178R-CFTR | Halide Efflux | 25 |

| S549N-CFTR | Halide Efflux | 40 |

Table 1: In vitro potency of Ivacaftor on different CFTR gating mutations.

Clinical Development

The clinical development of Ivacaftor was characterized by a series of well-designed trials that rapidly demonstrated its efficacy and safety in patients with specific CFTR mutations.

Drug Development Pipeline

The progression of Ivacaftor from a laboratory concept to an approved therapeutic followed a structured, multi-phase pathway.

Key Clinical Trials

STRIVE (NCT00909532): A Phase 3, randomized, double-blind, placebo-controlled trial in patients aged 12 years and older with the G551D mutation.

-

Protocol: Patients were randomized to receive either 150 mg of Ivacaftor orally every 12 hours or a placebo for 48 weeks.

-

Primary Endpoint: The absolute change from baseline in the percent predicted forced expiratory volume in one second (FEV1).

ENVISION (NCT00909532): A Phase 3, randomized, double-blind, placebo-controlled trial in patients aged 6 to 11 years with the G551D mutation.

-

Protocol: Similar to the STRIVE trial, patients received either Ivacaftor (150 mg twice daily) or a placebo for 48 weeks.

-

Primary Endpoint: The absolute change from baseline in percent predicted FEV1 at 24 weeks.

Clinical Efficacy Data

The results from the pivotal Phase 3 trials demonstrated unprecedented improvements in lung function and other key clinical markers.

| Trial | Parameter | Ivacaftor Group | Placebo Group | p-value |

| STRIVE (Age ≥12) | Mean absolute change in % predicted FEV1 at 24 weeks | +10.6 percentage points | - | <0.0001 |

| Mean change in sweat chloride at 24 weeks | -48.1 mmol/L | +0.8 mmol/L | <0.0001 | |

| Risk of pulmonary exacerbation | 55% reduction | - | <0.001 | |

| ENVISION (Age 6-11) | Mean absolute change in % predicted FEV1 at 24 weeks | +12.5 percentage points | - | <0.001 |

| Mean change in sweat chloride at 24 weeks | -54.9 mmol/L | - | <0.001 |

Table 2: Summary of key efficacy outcomes from the STRIVE and ENVISION Phase 3 clinical trials.

Conclusion

The discovery and development of Ivacaftor marked a turning point in the treatment of cystic fibrosis. It validated the therapeutic strategy of targeting the underlying protein defect and established a clear pathway for the development of other CFTR modulators. The success of Ivacaftor was built upon a foundation of innovative high-throughput screening, detailed preclinical characterization using biophysical and electrophysiological methods, and efficient and well-designed clinical trials. This comprehensive approach has not only provided a life-altering therapy for a subset of CF patients but has also laid the groundwork for future advancements in the field of precision medicine.

Navigating the Acquisition and Application of Ivacaftor-D19 for Laboratory Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the procurement and laboratory application of Ivacaftor-D19, a deuterated internal standard essential for the accurate quantification of Ivacaftor. Designed for researchers, scientists, and professionals in drug development, this document outlines key suppliers, technical specifications, and a representative experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS) analysis.

This compound: Sourcing and Key Specifications

The procurement of high-purity this compound is critical for reliable experimental outcomes. Several reputable suppliers provide this stable isotope-labeled compound for research purposes. Below is a comparative summary of key quantitative data from prominent vendors.

| Supplier | CAS Number | Molecular Formula | Formula Weight ( g/mol ) | Purity | Storage Conditions |

| Cayman Chemical | 1413431-22-7 | C₂₄H₉D₁₉N₂O₃ | 411.6 | >99% deuterated forms[1] | -20°C[2][3] |

| MedChemExpress | 1413431-22-7 | C₂₄H₉D₁₉N₂O₃ | 411.61 | Not explicitly stated | Not explicitly stated |

| Simson Pharma | 1413431-22-7 | C₂₄H₉D₁₉N₂O₃ | 411.61 | Certificate of Analysis provided[4] | Custom Synthesis[4] |

Note: Researchers should always request and consult the Certificate of Analysis (CoA) from the supplier for batch-specific data.

Purchasing Workflow for Research Laboratories

The acquisition of specialized chemical reagents like this compound follows a structured process within a research laboratory. The following diagram illustrates a typical purchasing workflow.

References

- 1. Cystic fibrosis drug ivacaftor stimulates CFTR channels at picomolar concentrations | eLife [elifesciences.org]

- 2. scispace.com [scispace.com]

- 3. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PharmGKB summary: ivacaftor pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Ivacaftor in Human Sputum Samples by LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantification of ivacaftor in human sputum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Sputum analysis provides valuable insights into the concentration of ivacaftor at its site of action in the lungs of cystic fibrosis (CF) patients. The described protocol involves a straightforward protein precipitation step for sample preparation, followed by chromatographic separation and detection by mass spectrometry. This method has been validated for selectivity, linearity, accuracy, and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in research and clinical settings.

Introduction

Ivacaftor (Kalydeco®) is a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator that enhances chloride transport in patients with specific CFTR mutations.[1] Monitoring the concentration of ivacaftor in relevant biological matrices is crucial for understanding its pharmacokinetics and pharmacodynamics. While plasma is a common matrix for therapeutic drug monitoring, sputum offers a non-invasive way to measure drug concentration directly at the site of action in the lungs.[1] This may provide a better correlation with clinical efficacy and respiratory side effects.[1] This document provides a detailed protocol for the extraction and quantification of ivacaftor from human sputum samples.

Experimental

Materials and Reagents

-

Ivacaftor analytical standard

-

Ivacaftor-d4 (internal standard, IS)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Methanol (LC-MS grade)

-

Drug-free human sputum (for calibration standards and quality controls)

-

Polypropylene microcentrifuge tubes

Equipment

-

Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Pipettes

Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

-

Stock Solutions: Prepare primary stock solutions of ivacaftor and ivacaftor-d4 in methanol at a concentration of 1 mg/mL.[1]

-

Working Solutions: Prepare intermediate working solutions by diluting the stock solutions in a 1:1 methanol/water mixture.[1]

-

Calibration Standards: Prepare a series of calibration standards by spiking drug-free human sputum with the ivacaftor working solution to achieve a concentration range of 0.01 to 10.0 µg/mL.[1][2]

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.03, 0.5, and 7.5 µg/mL) in drug-free human sputum.[1]

Sputum Sample Preparation

A simple protein precipitation method is employed for sample cleanup.[1][2]

-

Thaw frozen sputum samples at room temperature and vortex to ensure homogeneity.

-

Transfer a 20-200 µL aliquot of the sputum sample, calibration standard, or QC sample into a polypropylene microcentrifuge tube.[1][2]

-

Add the internal standard (ivacaftor-d4) working solution.

-

Add 200 µL of protein precipitation solution (acetonitrile with 0.1% formic acid).[2]

-

Vortex the mixture vigorously for at least 30 seconds.

-

Centrifuge the mixture at 10,000 x g for 10 minutes at room temperature.[2]

-

Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

References

- 1. Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, Ivacaftor Carboxylate, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of HPLC and LC-MS/MS methods for the analysis of ivacaftor, its major metabolites and lumacaftor in plasma and sputum of cystic fibrosis patients treated with ORKAMBI or KALYDECO - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Therapeutic Drug Monitoring of Ivacaftor using Ivacaftor-D19 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ivacaftor (Kalydeco®) is a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator used to treat cystic fibrosis in patients with specific CFTR gene mutations.[1] Therapeutic Drug Monitoring (TDM) of Ivacaftor is crucial due to significant interindividual pharmacokinetic variability, which can be influenced by factors like drug-drug interactions and patient-specific characteristics.[2][3] TDM helps in optimizing dosage to maximize therapeutic efficacy while minimizing potential toxicity.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying Ivacaftor in biological matrices due to its high sensitivity and specificity.[4][5] The use of a stable isotope-labeled internal standard (SIL-IS), such as Ivacaftor-D19, is essential for accurate and precise quantification. The SIL-IS co-elutes with the analyte and experiences similar ionization effects, effectively compensating for variations in sample preparation and matrix effects.

Principle of the Method

This protocol describes a robust LC-MS/MS method for the quantification of Ivacaftor in human plasma. The method involves a simple protein precipitation step for sample extraction, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer. This compound is added to all samples, calibrators, and quality controls to serve as the internal standard, ensuring high accuracy and precision. Quantification is achieved by using multiple reaction monitoring (MRM) in positive ion mode.

Metabolic Pathway of Ivacaftor

Ivacaftor is primarily metabolized in the liver by the cytochrome P450 3A (CYP3A) subfamily, including CYP3A4 and CYP3A5.[6][7] This process yields two major metabolites: hydroxymethyl-ivacaftor (M1) and ivacaftor-carboxylate (M6).[1][6] M1 is considered pharmacologically active, with about one-sixth the potency of the parent drug, while M6 is considered inactive.[1][6]

References

- 1. Ivacaftor - Wikipedia [en.wikipedia.org]

- 2. Therapeutic Drug Monitoring of Ivacaftor, Lumacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis: Where Are We Now? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic Drug Monitoring of Ivacaftor, Lumacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis: Where Are We Now? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients' Plasma by a Novel LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. PharmGKB summary: ivacaftor pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pharmacokinetic Analysis of Ivacaftor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivacaftor is a cornerstone therapy for cystic fibrosis, and understanding its pharmacokinetic profile is crucial for optimizing treatment regimens and developing new therapeutic strategies. Accurate and reliable bioanalysis begins with robust sample preparation. This document provides detailed application notes and protocols for three common and effective sample preparation techniques for the quantification of Ivacaftor and its metabolites in plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Quantitative Data Summary

The choice of sample preparation method can significantly impact assay performance. The following tables summarize key quantitative parameters for each technique based on published literature, allowing for an informed selection based on the specific requirements of the analysis.

Table 1: Recovery and Matrix Effects

| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |

| Recovery (%) | 71.6% for Ivacaftor | Generally 60-98% for similar compounds[1] | Typically >85% |

| 84.2% for M1 metabolite[2] | - | - | |

| 82.2% for M6 metabolite[2] | - | - | |

| Matrix Effect (%) | Generally low and compensated by internal standards | Can be significant, requires careful solvent selection | Generally lower than PPT and LLE due to cleaner extracts |

Table 2: Linearity and Sensitivity

| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |

| Linearity Range (µg/mL) | 0.01 to 10[2][3] | 0.0004 to 0.05[4] | 0.151 to 100 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.00757 µg/mL[2] | 0.4 ng/mL[4] | 0.101 ng/mL[5] |

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from plasma samples prior to LC-MS/MS analysis. It involves the addition of an organic solvent to denature and precipitate plasma proteins.

Protocol:

-

Sample Preparation:

-

Precipitation:

-

Centrifugation:

-

Supernatant Transfer:

-

Carefully aspirate the supernatant and transfer it to a clean autosampler vial for LC-MS/MS analysis.

-

Workflow for Protein Precipitation:

Caption: Workflow for Protein Precipitation of Ivacaftor.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent.

Protocol:

-

Sample Preparation:

-

Thaw plasma samples to room temperature.

-

Vortex the plasma sample for 15 seconds.

-

Transfer a 200 µL aliquot of the plasma sample into a clean glass centrifuge tube.

-

-

Extraction:

-

Add 1 mL of ethyl acetate (or another suitable water-immiscible organic solvent) to the plasma sample.

-

Cap the tube and vortex for 2 minutes to ensure efficient extraction of Ivacaftor into the organic phase.

-

-

Phase Separation:

-

Centrifuge the sample at 3,000 x g for 10 minutes to facilitate the separation of the aqueous and organic layers.

-

-

Organic Phase Collection:

-

Carefully transfer the upper organic layer to a clean tube, avoiding aspiration of the aqueous layer or the protein interface.

-

-

Evaporation and Reconstitution:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

-

Vortex for 30 seconds to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for analysis.

-

Workflow for Liquid-Liquid Extraction:

Caption: Workflow for Liquid-Liquid Extraction of Ivacaftor.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation technique that separates components of a mixture according to their physical and chemical properties. A solid sorbent is used to retain the analyte of interest from the liquid sample.

Protocol (using a C18 cartridge):

-

Cartridge Conditioning:

-

Condition a C18 SPE cartridge by passing 1 mL of methanol through it, followed by 1 mL of water. Do not allow the cartridge to dry out between steps.

-

-

Sample Loading:

-

Dilute a 200 µL plasma sample with 200 µL of 4% phosphoric acid in water.

-

Load the diluted plasma sample onto the conditioned C18 cartridge. Allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 drop per second).

-

-

Washing:

-

Wash the cartridge with 1 mL of water to remove polar interferences.

-

Follow with a wash of 1 mL of 20% methanol in water to remove less polar interferences.

-

-

Elution:

-

Elute the retained Ivacaftor and its metabolites from the cartridge using 1 mL of methanol into a clean collection tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

Workflow for Solid-Phase Extraction:

Caption: Workflow for Solid-Phase Extraction of Ivacaftor.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Development of HPLC and LC-MS/MS methods for the analysis of ivacaftor, its major metabolites and lumacaftor in plasma and sputum of cystic fibrosis patients treated with ORKAMBI or KALYDECO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. mdpi.com [mdpi.com]

- 6. Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients' Plasma by a Novel LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PubMed [pubmed.ncbi.nlm.nih.gov]

Ivacaftor-D19 stock solution preparation and solubility parameters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivacaftor is a potent and selective potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. It is utilized in the treatment of cystic fibrosis in patients with specific CFTR gene mutations. Ivacaftor enhances the open probability of the CFTR channel, leading to increased chloride ion transport across the cell membrane.[1][2] The deuterated analog, Ivacaftor-D19, is a valuable tool in research, particularly in metabolic studies, due to its altered pharmacokinetic profile.[3][4] Deuterium substitution can increase the metabolic stability of the compound by strengthening the carbon-deuterium bonds, making them more resistant to enzymatic cleavage.[4][5] This application note provides detailed protocols for the preparation of this compound stock solutions and summarizes its solubility parameters and mechanism of action.

Physicochemical and Solubility Data

A clear understanding of the physicochemical properties and solubility of this compound is crucial for accurate experimental design and execution. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of this compound

| Parameter | Value | Reference |

| CAS Number | 1413431-22-7 | [6][7] |

| Molecular Formula | C₂₄H₉D₁₉N₂O₃ | [6][7] |

| Formula Weight | 411.6 g/mol | [6][7][8] |

| Chemical Purity | ≥98% (Ivacaftor) | [6] |

| Deuterium Incorporation | ≥99% deuterated forms (d1-d19); ≤1% d0 | [6] |

| Supplied As | A solid | [6] |

| Storage | -20°C | [6] |

| Stability | ≥ 4 years (as solid) | [6] |

Table 2: Solubility Parameters of this compound

| Solvent | Solubility | Reference |

| DMSO | Soluble | [6][7] |

| Acetonitrile:Methanol (1:1) | Soluble | [6][7] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for this compound.

Materials:

-

This compound solid (FW: 411.6 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

-

Inert gas (e.g., argon or nitrogen)

-

Sterile, amber glass vial or a clear vial wrapped in aluminum foil

-

Calibrated analytical balance

-

Sterile pipette tips and micropipettes

Procedure:

-

Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh a precise amount of this compound solid using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.4116 mg of this compound.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to the weighed solid. For a 10 mM solution with 0.4116 mg of this compound, add 100 µL of DMSO.

-

Dissolution:

-

Purge the headspace of the vial with an inert gas (argon or nitrogen) to minimize oxidation.[6]

-

Securely cap the vial.

-

Gently vortex or sonicate the solution at room temperature until the solid is completely dissolved. Visually inspect the solution to ensure no particulate matter remains.

-

-

Storage: Store the stock solution at -20°C in a tightly sealed, amber glass vial to protect it from light and moisture. For frequent use, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Visualizations

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the key steps for preparing an this compound stock solution.

Caption: Workflow for the preparation of this compound stock solution.

Mechanism of Action: CFTR Potentiation by Ivacaftor

Ivacaftor directly binds to the CFTR protein, which is an anion channel responsible for chloride and bicarbonate transport across epithelial cell membranes.[1][9][10] In cystic fibrosis patients with certain gating mutations (like G551D), the CFTR protein is present on the cell surface but has a defective opening mechanism.[2][11] Ivacaftor acts as a potentiator by binding to the CFTR protein and increasing its open probability, thereby restoring the flow of ions.[1][2][11] This action is dependent on the phosphorylation of the CFTR's regulatory (R) domain by Protein Kinase A (PKA) but is independent of ATP binding for channel opening.[12]

Caption: Signaling pathway of Ivacaftor as a CFTR potentiator.

References

- 1. ClinPGx [clinpgx.org]

- 2. Ivacaftor: A Novel Gene-Based Therapeutic Approach for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Altering Metabolic Profiles of Drugs by Precision Deuteration 2: Discovery of a Deuterated Analog of Ivacaftor with Differentiated Pharmacokinetics for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is Ivacaftor deuterated used for? [synapse.patsnap.com]

- 5. EP2709986B1 - Deuterated derivatives of ivacaftor - Google Patents [patents.google.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound | CAS 1413431-22-7 | Cayman Chemical | Biomol.com [biomol.com]

- 9. Structural identification of a hotspot on CFTR for potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cystic fibrosis drug ivacaftor stimulates CFTR channels at picomolar concentrations | eLife [elifesciences.org]

- 11. PharmGKB summary: ivacaftor pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiator VX-770 (Ivacaftor) Opens the Defective Channel Gate of Mutant CFTR in a Phosphorylation-dependent but ATP-independent Manner - PMC [pmc.ncbi.nlm.nih.gov]

Application of Ivacaftor-D19 in Clinical Studies of CFTR Modulators

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivacaftor is a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, designed to enhance the channel's open probability and thereby restore chloride ion transport across the cell membrane. It is a cornerstone therapy for cystic fibrosis (CF) patients with specific gating mutations. The development and clinical validation of Ivacaftor, both as a monotherapy and in combination with CFTR correctors, necessitate robust bioanalytical methods to accurately quantify drug concentrations in biological matrices. This is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) modeling, as well as for therapeutic drug monitoring (TDM).

Ivacaftor-D19, a deuterated analog of Ivacaftor, serves as an ideal internal standard (IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to Ivacaftor, ensuring similar extraction efficiency and chromatographic behavior. However, its increased mass allows for distinct detection by the mass spectrometer, enabling precise and accurate quantification of the parent drug by correcting for variability during sample processing.

This document provides detailed application notes and protocols for the use of this compound in clinical studies of CFTR modulators.

Data Presentation

Table 1: Pharmacokinetic Parameters of Ivacaftor in Adult and Pediatric CF Patients

The following table summarizes key pharmacokinetic parameters of Ivacaftor from clinical studies. These values are typically determined using LC-MS/MS methods employing a deuterated internal standard like this compound.

| Population | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) | Reference |

| Adults & Adolescents (≥12 years) with G551D mutation | 150 mg q12h | ~3 | 768 | 10,600 | ~12-14 | [1][2] |

| Children (6-11 years) with G551D mutation | 150 mg q12h | ~4 | 1,040 | 11,300 | ~12 | |

| Children (2-5 years, ≥14 kg) | 75 mg q12h | ~4 | 889 | 8,280 | Not Reported | [3] |

| Children (2-5 years, <14 kg) | 50 mg q12h | ~3 | 608 | 5,590 | Not Reported | [3] |

Note: Pharmacokinetic parameters can exhibit significant inter-individual variability.[4]

Table 2: Typical LC-MS/MS Parameters for Ivacaftor Quantification using this compound

This table provides a summary of typical starting parameters for the development of an LC-MS/MS method for Ivacaftor quantification.

| Parameter | Typical Value/Condition |

| Liquid Chromatography | |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Multiple Reaction Monitoring (MRM) Transitions | |

| Ivacaftor | Precursor Ion (m/z): 393.2, Product Ions (m/z): 365.2, 188.1 |

| This compound (Internal Standard) | Precursor Ion (m/z): 412.3, Product Ions (m/z): (To be determined empirically) |

| Collision Energy | Optimized for each transition |

| Dwell Time | 50 - 100 ms |

Experimental Protocols

Protocol 1: Quantification of Ivacaftor in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol describes a typical method for the extraction and quantification of Ivacaftor from human plasma.

1. Materials and Reagents:

-

Human plasma (EDTA anticoagulant)

-

Ivacaftor analytical standard

-

This compound internal standard (IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water

-

Microcentrifuge tubes

-

Autosampler vials

2. Preparation of Stock and Working Solutions:

-

Ivacaftor Stock Solution (1 mg/mL): Accurately weigh and dissolve Ivacaftor in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Calibration Standards: Prepare a series of calibration standards by spiking blank human plasma with appropriate volumes of the Ivacaftor stock solution to achieve a concentration range relevant to clinical samples (e.g., 10 to 5000 ng/mL).

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in blank human plasma.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in acetonitrile.

3. Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibrant, QC, or unknown) in a microcentrifuge tube, add 150 µL of the internal standard working solution (acetonitrile containing 100 ng/mL this compound).

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an autosampler vial.

-

Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.

4. LC-MS/MS Analysis:

-

Perform the analysis using the parameters outlined in Table 2, or as optimized for the specific instrumentation.

-

The ratio of the peak area of Ivacaftor to the peak area of this compound is used for quantification.

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (Ivacaftor/Ivacaftor-D19) against the concentration of the calibration standards.

-

Use a linear regression model with appropriate weighting (e.g., 1/x²) to fit the data.

-

Determine the concentration of Ivacaftor in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: In Vitro Assay for CFTR Potentiation using a YFP-based Halide Ion Influx Assay

This protocol provides a general framework for assessing the potentiation of CFTR function by Ivacaftor in a cell-based assay.

1. Cell Culture:

-

Use a suitable cell line stably expressing the CFTR mutation of interest and a halide-sensitive Yellow Fluorescent Protein (YFP), such as Fischer Rat Thyroid (FRT) cells.

-

Culture the cells to confluence in appropriate multi-well plates.

2. Assay Procedure:

-

Wash the cells with a chloride-containing buffer.

-

Add a chloride-free buffer containing a CFTR activator (e.g., forskolin) and the test compound (Ivacaftor) at various concentrations.

-

Incubate for a specified period to allow for CFTR activation and potentiation.

-

Measure the baseline YFP fluorescence using a plate reader.

-

Initiate halide influx by adding a buffer containing iodide. The influx of iodide through open CFTR channels quenches the YFP fluorescence.

-

Monitor the rate of YFP fluorescence quenching over time.

3. Data Analysis:

-

The rate of fluorescence quenching is proportional to the halide influx and, therefore, to CFTR activity.

-

Plot the rate of quenching against the concentration of Ivacaftor to generate a dose-response curve.

-

Calculate the EC50 value, which represents the concentration of Ivacaftor that produces 50% of the maximal potentiation effect.

Mandatory Visualizations

Caption: Workflow for Ivacaftor quantification in plasma.

Caption: Pharmacokinetic pathway of Ivacaftor.

References

- 1. mdpi.com [mdpi.com]

- 2. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety, pharmacokinetics, and pharmacodynamics of ivacaftor in patients aged 2-5 years with cystic fibrosis and a CFTR gating mutation (KIWI): an open-label, single-arm study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Note: High-Performance Liquid Chromatography for the Simultaneous Separation of Ivacaftor and Its Major Metabolites

Abstract

This application note provides a detailed protocol for the simultaneous separation and quantification of Ivacaftor (IVA), and its primary active and inactive metabolites, hydroxymethyl-ivacaftor (M1) and ivacaftor-carboxylate (M6), using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection. The described methods are applicable for therapeutic drug monitoring and pharmacokinetic studies in biological matrices such as plasma and sputum.

Introduction

Ivacaftor, marketed as Kalydeco®, is a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator used in the treatment of cystic fibrosis (CF)[1][2]. It enhances the open probability of the CFTR protein to improve chloride ion transport[1]. Ivacaftor is extensively metabolized in the liver, primarily by CYP3A4, into two major metabolites: the active M1 metabolite (hydroxymethyl-ivacaftor) and the inactive M6 metabolite (ivacaftor-carboxylate)[1][3]. Monitoring the plasma concentrations of Ivacaftor and its metabolites is crucial for optimizing dosage regimens and ensuring therapeutic efficacy[1][2]. This document outlines established liquid chromatography methods for their simultaneous analysis.

Experimental Workflow

References

- 1. Development of HPLC and LC-MS/MS methods for the analysis of ivacaftor, its major metabolites and lumacaftor in plasma and sputum of cystic fibrosis patients treated with ORKAMBI or KALYDECO - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of HPLC and LC-MS/MS methods for the analysis of ivacaftor, its major metabolites and lumacaftor in plasma and sputum of cystic fibrosis patients treated with ORKAMBI or KALYDECO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insights Into Patient Variability During Ivacaftor-Lumacaftor Therapy in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Use of Deuterated Ivacaftor in Overcoming Drug-Drug Interactions with CYP3A Inhibitors

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ivacaftor, a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, has revolutionized the treatment of cystic fibrosis (CF) for patients with specific CFTR gene mutations. However, its clinical use is complicated by its metabolism, primarily mediated by the cytochrome P450 3A (CYP3A) subfamily of enzymes, specifically CYP3A4 and CYP3A5.[1] This metabolic pathway makes ivacaftor susceptible to significant drug-drug interactions (DDIs) when co-administered with strong or moderate CYP3A inhibitors, leading to increased plasma concentrations and the potential for adverse effects. To mitigate this liability, a deuterated analog of ivacaftor, known as deutivacaftor (formerly VX-561), has been developed. This application note explores the rationale for using deuterated ivacaftor in DDI studies, summarizes the quantitative impact of CYP3A inhibitors on ivacaftor pharmacokinetics, and provides detailed protocols for in vitro and in vivo DDI studies.

The Rationale for Deuteration: Improving the Metabolic Profile

Deuterium, a stable isotope of hydrogen, forms a stronger covalent bond with carbon compared to protium (the common isotope of hydrogen).[2] By selectively replacing hydrogen atoms at sites of metabolism with deuterium, the rate of enzymatic cleavage can be slowed down. This "kinetic isotope effect" is the principle behind the design of deutivacaftor.

The primary goal of developing deutivacaftor is to create a more metabolically stable version of ivacaftor that is less susceptible to CYP3A-mediated metabolism.[3] This improved metabolic profile is expected to lead to:

-

Reduced impact of CYP3A inhibitors: A lower reliance on CYP3A for clearance should result in less pronounced increases in exposure when co-administered with CYP3A inhibitors.

-

Longer half-life: Slower metabolism can extend the drug's half-life, potentially allowing for less frequent dosing (e.g., once daily instead of twice daily for ivacaftor).[3]

-

More predictable pharmacokinetics: Reduced variability in plasma concentrations among patients due to genetic polymorphisms in CYP3A enzymes or unforeseen co-medications.

Quantitative Impact of CYP3A Inhibitors on Ivacaftor Pharmacokinetics

Clinical studies have demonstrated the profound effect of strong and moderate CYP3A inhibitors on the pharmacokinetics of ivacaftor. Co-administration of these inhibitors necessitates dose adjustments to avoid potential toxicity. The following table summarizes the key pharmacokinetic parameters from DDI studies with ivacaftor.

| Co-administered Drug | CYP3A Inhibition Strength | Ivacaftor Dose | Change in Ivacaftor AUC | Change in Ivacaftor Cmax | Reference |

| Ketoconazole | Strong | 150 mg single dose | 8.5-fold increase | 2.7-fold increase | [4] |

| Ritonavir | Strong | 150 mg single dose | 7-fold increase | - | [1][5] |

| Itraconazole | Strong | 150 mg q12h (with tezacaftor) | 15.6-fold increase | 8.6-fold increase | [6] |

| Fluconazole | Moderate | 150 mg q12h | 3-fold increase | - |

AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration. Note: Direct head-to-head comparative data for deutivacaftor with a strong CYP3A inhibitor in a similar tabular format is not yet publicly available in peer-reviewed literature.

Signaling and Metabolic Pathways